molecular formula C19H18O5S B2385139 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one CAS No. 865656-36-6

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one

Cat. No.: B2385139
CAS No.: 865656-36-6
M. Wt: 358.41
InChI Key: PDGFJIGLFACCPE-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by the presence of a methoxy group at the 8th position, a sulfonyl group attached to a 4-propan-2-ylphenyl ring at the 3rd position, and a chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: Exhibits similar biological activities and is investigated for its antileishmanial properties.

    6-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one: Shares a similar core structure but differs in the position of the methoxy group.

Uniqueness

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, sulfonyl group, and chromen-2-one core makes it a versatile compound for various research applications.

Properties

IUPAC Name

8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12(2)13-7-9-15(10-8-13)25(21,22)17-11-14-5-4-6-16(23-3)18(14)24-19(17)20/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGFJIGLFACCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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